Sulfaquinoxaline

説明

Sulfaquinoxaline is a veterinary medicine which can be given to cattle and sheep to treat coccidiosis.It is available in Pakistan with Sanna Laboratories in combination with Amprolium and Vitamin K as potential treatment of coccidiosis.

This compound is a sulfonamide antibiotic used in veterinary medicine and in the meat and poultry industries.

This compound is a small molecule drug with a maximum clinical trial phase of II.

An antiprotozoal agent used to combat coccidial infections of swine, cattle, fowl, and other veterinary animals. Also used in controlling outbreaks of fowl typhoid and fowl cholera and in treatment of infectious enteritis.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

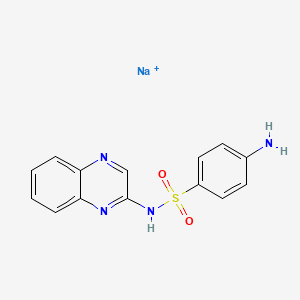

Structure

3D Structure

特性

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZLNPMOSADWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042424 | |

| Record name | Sulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Sulfaquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4), Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/, Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions., In water, 7.5 mg/L at pH 7 / room temp/ | |

| Record name | SID26665745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute crystals | |

CAS No. |

59-40-5 | |

| Record name | Sulfaquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaquinoxaline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaquinoxaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW8115TM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247.5 °C, 247 - 248 °C | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfaquinoxaline's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfaquinoxaline, a sulfonamide antibiotic, with a specific focus on its interaction with dihydropteroate synthase (DHPS). As a critical enzyme in the folate biosynthesis pathway of many microorganisms, DHPS is a key target for antimicrobial agents. This document details the competitive inhibition mechanism of this compound, presents a comparative analysis of the inhibitory potential of various sulfonamides, and outlines experimental protocols for assessing DHPS inhibition. Furthermore, this guide includes detailed diagrams to visually represent the biochemical pathways and experimental workflows discussed.

Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

The de novo synthesis of folate is an essential metabolic pathway for numerous microorganisms, as they cannot uptake folate from their environment. Folate and its derivatives are crucial for the synthesis of nucleic acids and certain amino acids, making this pathway a prime target for antimicrobial drug development.[1][2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]

Mechanism of Action of this compound

This compound belongs to the sulfonamide class of antibiotics.[2][4][5] The primary mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase.[3] Due to its structural similarity to the natural substrate PABA, this compound competes for the PABA-binding site on the DHPS enzyme.

By binding to the active site, this compound prevents the formation of the DHPPP-PABA complex, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folate biosynthesis pathway. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible microorganisms.[3]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.

Figure 1: The bacterial folate biosynthesis pathway and the competitive inhibition of dihydropteroate synthase (DHPS) by this compound.

Quantitative Analysis of DHPS Inhibition

However, to provide a comparative context for drug development professionals, the following table summarizes the reported Ki and IC50 values for other commonly studied sulfonamides against DHPS from different organisms. It is crucial to note that these values are not directly applicable to this compound but serve as a reference for the general potency of the sulfonamide class.

| Sulfonamide | Organism | Enzyme | Ki (µM) | IC50 (µM) | Reference |

| Sulfamethoxazole | Escherichia coli | DHPS | 5.1 | - | [6] |

| Sulfadoxine | Plasmodium falciparum | DHPS | - | 6 - 500 | [7][8] |

| Dapsone | Plasmodium falciparum | DHPS | - | 6 - 500 | [7][8] |

| Sulfathiazole | Plasmodium falciparum | DHPS | - | - | [7] |

| Sulfadiazine | Escherichia coli | DHPS | 2.5 | - |

Note: The wide range of reported values can be attributed to different experimental conditions, enzyme preparations, and assay methodologies.

Experimental Protocols for DHPS Inhibition Assays

Several established methods can be employed to determine the inhibitory activity of compounds like this compound against dihydropteroate synthase. Below are detailed methodologies for two common assays.

Spectrophotometric Assay (Coupled Enzyme Assay)

This continuous assay measures the consumption of a chromophore, allowing for real-time monitoring of the enzyme reaction.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials and Reagents:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (coupling enzyme)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (PABA) substrate

-

NADPH

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and DHPPP in a microplate well.

-

Add the test compound (this compound) at various concentrations to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the DHPS enzyme and PABA.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate (PABA or DHPPP) while keeping the other constant, at different fixed concentrations of the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

The following diagram illustrates the workflow for the spectrophotometric DHPS inhibition assay.

Figure 2: Workflow for the spectrophotometric dihydropteroate synthase (DHPS) inhibition assay.

Pyrophosphate Release Assay

This assay quantifies the release of pyrophosphate (PPi), a product of the DHPS-catalyzed reaction.

Principle: The amount of PPi released is measured using a fluorescent or colorimetric detection kit. This provides a direct measure of the enzyme's activity.

Materials and Reagents:

-

Purified DHPS enzyme

-

DHPPP substrate

-

PABA substrate

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)

-

Pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP and subsequent detection with a luciferase/luciferin system)

-

96-well opaque microplates (for luminescence-based detection)

-

Luminometer or spectrophotometer

Procedure:

-

Set up the reaction by combining the assay buffer, DHPS enzyme, PABA, and varying concentrations of this compound in microplate wells.

-

Initiate the reaction by adding DHPPP.

-

Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a stopping reagent provided in the kit).

-

Add the pyrophosphate detection reagents according to the manufacturer's instructions.

-

Measure the resulting signal (luminescence or absorbance).

-

Generate a standard curve using known concentrations of pyrophosphate.

-

Calculate the amount of PPi produced in each reaction and determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value as described in the spectrophotometric assay protocol.

The following diagram illustrates the logical relationship in the pyrophosphate release assay.

Figure 3: Logical flow of the pyrophosphate release assay for DHPS inhibition.

Conclusion

This compound effectively inhibits the growth of susceptible microorganisms by acting as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme in the folate biosynthesis pathway. While specific quantitative inhibition data for this compound is not widely published, the general potency of the sulfonamide class against DHPS is well-documented. The experimental protocols detailed in this guide provide robust methods for determining the inhibitory potential of this compound and other novel compounds targeting this essential bacterial enzyme. A thorough understanding of the mechanism of action and the availability of reliable screening assays are fundamental for the continued development of new and effective antimicrobial agents.

References

- 1. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Sulfaquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of sulfaquinoxaline, a vital veterinary sulfonamide antibiotic. It details established synthetic methodologies, including multi-step reaction pathways and one-pot syntheses. The guide offers in-depth experimental protocols for key reactions, work-up procedures, and purification techniques such as recrystallization and preparative High-Performance Liquid Chromatography (HPLC). Quantitative data on reaction yields, purity levels, and solubility are systematically presented in tabular format for easy comparison and analysis. Furthermore, this document includes mandatory visualizations, including a detailed diagram of the folic acid biosynthesis pathway, illustrating the mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase, and a comprehensive experimental workflow for its synthesis and purification. Common impurities and potential side reactions are also discussed to provide a complete profile for researchers and drug development professionals.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is primarily used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[2][3] This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA and amino acid synthesis, ultimately leading to bacteriostasis.[2] This guide provides detailed technical information on the chemical synthesis and purification of this compound, aimed at providing researchers and drug development professionals with a practical resource.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the quinoxaline ring system followed by the introduction of the sulfanilamide moiety.

Synthesis Route 1: From 2-Chloroquinoxaline and Sulfanilamide

A common and effective method for synthesizing this compound involves the condensation of 2-chloroquinoxaline with sulfanilamide in the presence of a base.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below, based on established methods.

-

Materials:

-

2-Chloroquinoxaline

-

Sulfanilamide

-

Granular Potassium Carbonate (K₂CO₃)

-

High-boiling point solvent (e.g., secondary butylbenzene)

-

Diatomaceous earth

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2-chloroquinoxaline, sulfanilamide, granular potassium carbonate, and diatomaceous earth in a high-boiling point solvent.

-

Heat the mixture to approximately 175°C with continuous stirring.

-

Maintain the reaction at this temperature for a specified duration to ensure completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound can be isolated by filtration.

-

-

Work-up Procedure:

-

The filtered solid is washed with a suitable solvent to remove residual starting materials and by-products.

-

The crude product is then dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

The solution is treated with activated charcoal to decolorize it.

-

After filtration to remove the charcoal, the this compound is precipitated by adjusting the pH of the filtrate to approximately 6.5-7.0 with an acid (e.g., sulfuric acid).

-

The precipitated this compound is collected by filtration, washed with water, and dried.

-

Synthesis Route 2: One-Pot Synthesis from o-Phenylenediamine

A more recent and greener approach involves a one-pot synthesis starting from o-phenylenediamine, chloroacetic acid, and p-aminobenzenesulfonamide.

Reaction Scheme:

Experimental Protocol:

This method utilizes an ionic liquid and a solid base catalyst.

-

Materials:

-

o-Phenylenediamine

-

Chloroacetic acid

-

p-Aminobenzenesulfonamide

-

Alkaline ionic liquid

-

Solid base catalyst

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Mix o-phenylenediamine, chloroacetic acid, the alkaline ionic liquid, and the solid base catalyst in a reaction vessel.

-

Heat the mixture to 80-150°C for 1-5 hours while continuously bubbling air through the reaction mixture.

-

After the initial reaction is complete, stop the airflow and add phosphorus oxychloride and p-aminobenzenesulfonamide.

-

Continue heating the reaction at 80-150°C for an additional 1-3 hours.

-

Upon completion, the reaction mixture is cooled, and the this compound is isolated and purified.

-

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and preparative HPLC.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on solubility data, suitable solvents could include ethanol or acetone, potentially in a mixture with water.[1][4]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or in an oven at an appropriate temperature.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 263 nm) is suitable.[5]

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent compatible with the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient program to separate the components of the mixture. A typical gradient might start with a higher percentage of the aqueous buffer and gradually increase the percentage of the organic modifier to elute the compounds based on their polarity.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Data Presentation

Quantitative Data on Synthesis

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |

| Route 1 | 2-Chloroquinoxaline, Sulfanilamide | K₂CO₃, sec-Butylbenzene | ~175°C | High | Patent |

| Route 2 | o-Phenylenediamine, Chloroacetic Acid, p-Aminobenzenesulfonamide | Ionic Liquid, Solid Base, POCl₃ | 80-150°C, 1-5h then 1-3h | Not specified | Patent |

Solubility Data

| Solvent | Solubility (mg/L) | Temperature | Reference |

| Water (pH 7) | 7.5 | Room Temperature | [4] |

| 95% Ethanol | 730 | Not specified | [1][4] |

| Acetone | 4,300 | Not specified | [1][4] |

| DMSO | ≥ 200,000 | Not specified | [6] |

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria and protozoa.

Caption: Inhibition of the folic acid biosynthesis pathway by this compound.

Experimental Workflow: Synthesis and Purification of this compound

This diagram illustrates the general workflow for the synthesis of this compound via the 2-chloroquinoxaline route, followed by purification.

Caption: General workflow for the synthesis and purification of this compound.

Impurities and Side Reactions

During the synthesis of this compound, several impurities can be formed. The most common impurity is this compound related compound A, which is N¹, N²-diquinoxalin-2-ylsulfanilamide. The formation of this and other by-products can be influenced by reaction conditions such as temperature, reaction time, and the ratio of reactants. It is essential to control these parameters to minimize impurity formation. Characterization of these impurities is typically performed using techniques like HPLC, mass spectrometry, and NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound. The presented experimental protocols, quantitative data, and visualizations offer a valuable resource for researchers and professionals in the field of drug development. Careful control of reaction conditions and the application of appropriate purification techniques are paramount to obtaining high-purity this compound for research and commercial applications. Further research into optimizing synthetic routes and developing more efficient purification methods will continue to be of interest in the pharmaceutical industry.

References

Physicochemical Properties of Sulfaquinoxaline: An In-depth Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaquinoxaline, a synthetic antimicrobial agent belonging to the sulfonamide class, is widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock. The efficacy and successful formulation of this compound into a stable, bioavailable, and effective dosage form are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering detailed experimental protocols for their determination and discussing their critical impact on formulation strategies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of a rational and science-driven formulation development process. For this compound, key parameters such as solubility, pKa, partition coefficient, and melting point dictate its behavior in various solvent systems and biological environments, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following tables summarize the key quantitative physicochemical data for this compound and its commonly used sodium salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₄O₂S | [1] |

| Molecular Weight | 300.34 g/mol | [1] |

| Melting Point | 247-248 °C | [1] |

| pKa (Strongest Acidic) | 6.79 | |

| pKa (Strongest Basic) | 2.13 | |

| LogP (Octanol-Water) | 1.68 | [1] |

| Aqueous Solubility | ||

| at pH 7 | 7.5 mg/L | [1] |

| Organic Solvent Solubility | ||

| 95% Ethanol | 730 mg/L | [1] |

| Acetone | 4,300 mg/L | [1] |

Table 2: Physicochemical Properties of this compound Sodium

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁N₄NaO₂S | |

| Molecular Weight | 322.32 g/mol | |

| Aqueous Solubility | ||

| Water | Very soluble (50 mg/mL) | [1] |

| pH of 1% aqueous solution | ~10 | [1] |

Impact of Physicochemical Properties on Formulation

The physicochemical data presented above have profound implications for the formulation of this compound.

-

Solubility and pKa: this compound is a weakly acidic compound with a pKa of 6.79. Its free acid form exhibits very low aqueous solubility, particularly at acidic and neutral pH, which poses a significant challenge for oral and parenteral formulations.[1] However, its solubility dramatically increases in alkaline conditions due to the formation of a soluble salt. This pH-dependent solubility is a critical factor in formulation design. The use of the highly water-soluble sodium salt is a common and effective strategy to overcome the solubility limitations of the parent drug.[1] For liquid oral formulations, adjusting the pH of the vehicle to the alkaline range can also be employed to maintain this compound in solution.[2]

-

LogP: The octanol-water partition coefficient (LogP) of 1.68 indicates that this compound has a moderate degree of lipophilicity.[1] This property is favorable for membrane permeation and absorption. However, the low aqueous solubility remains the primary rate-limiting step for absorption. Formulation strategies, therefore, focus on enhancing the dissolution rate to leverage its inherent permeability.

-

Stability: this compound is generally stable under normal storage conditions. However, the sodium salt is deliquescent and can absorb atmospheric carbon dioxide, which can lead to the precipitation of the less soluble free acid form.[1] Therefore, packaging and storage conditions for formulations containing this compound sodium must be carefully controlled to prevent moisture uptake and exposure to air.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for successful formulation development. The following sections provide detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/L or other appropriate units.

References

An In-depth Technical Guide to the Core Characteristics of Sulfaquinoxaline: Sodium Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, stability, and analytical methodologies for sulfaquinoxaline sodium salt and this compound free base. The information is intended to assist researchers and formulation scientists in making informed decisions during drug development and application.

Physicochemical Characteristics

The conversion of a free base to a salt form is a common strategy in pharmaceutical development to enhance solubility and bioavailability. This compound, a weak acid, and its sodium salt exhibit significant differences in their physicochemical properties, which are summarized below.

Table 1: Comparative Physicochemical Properties of this compound Sodium Salt and Free Base

| Property | This compound Sodium Salt | This compound Free Base |

| Molecular Formula | C₁₄H₁₁N₄NaO₂S[1] | C₁₄H₁₂N₄O₂S[2] |

| Molecular Weight | 322.32 g/mol [1] | 300.34 g/mol [3] |

| Appearance | White to yellow powder[4] | White to off-white powder |

| Melting Point | >296°C (with decomposition)[5] | 247-248°C[6] |

| pKa (Strongest Acidic) | Not directly applicable | 6.79 |

| pKa (Strongest Basic) | Not directly applicable | 2.13 |

| Water Solubility | 50 mg/mL[4] | 7.5 mg/L at pH 7 (practically insoluble)[3] |

| Solubility in Ethanol | <1 mg/mL[7] | 730 mg/L (slightly soluble)[3] |

| Solubility in Acetone | Data not available | 4,300 mg/L (soluble)[3] |

| Hygroscopicity | Hygroscopic[8] | Data not available |

Solubility and Dissolution

The most significant difference between the two forms lies in their aqueous solubility. The sodium salt is highly soluble in water, whereas the free base is practically insoluble. This disparity has profound implications for formulation, dissolution, and subsequent absorption. The higher solubility of the sodium salt is expected to lead to a faster dissolution rate compared to the free base, which is often the rate-limiting step for the absorption of poorly soluble drugs.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical factor in determining its shelf-life and ensuring its safety and efficacy. A stability-indicating analytical method is crucial for detecting any degradation products.

A stability-indicating hydrophilic interaction liquid chromatographic (HILIC) method has been developed for the determination of this compound sodium in the presence of its degradation products. Forced degradation studies were performed under various stress conditions as per International Council for Harmonisation (ICH) guidelines.

Table 2: Forced Degradation Conditions for this compound Sodium Stability Testing

| Stress Condition | Methodology |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photolytic Degradation | UV light (254 nm) for 24 hours |

Bioavailability and Pharmacokinetics

The enhanced aqueous solubility of the sodium salt is anticipated to result in improved bioavailability compared to the free base. The dissolution of the free base is likely the rate-limiting step in its absorption from the gastrointestinal tract. Although direct comparative pharmacokinetic studies are limited, a study on the oral administration of this compound (form not specified) in broilers reported on its tissue distribution and half-life. The significantly faster dissolution of the sodium salt would be expected to lead to a shorter Tmax (time to reach maximum plasma concentration) and potentially a higher Cmax (maximum plasma concentration) compared to the free base.

Mechanism of Action

This compound, as a sulfonamide antibiotic, primarily acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria and protozoa. By blocking this pathway, this compound prevents the production of nucleic acids and proteins, leading to a bacteriostatic or coccidiostatic effect. A secondary mechanism of action involves the inhibition of vitamin K epoxide reductase, which can affect blood coagulation.

Caption: this compound inhibits folic acid synthesis.

Experimental Protocols

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

-

Finely powder the dry sample of this compound sodium salt or free base.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20°C per minute until the temperature is about 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method based on OECD 105)

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath (25 ± 0.5°C)

-

Centrifuge

-

Analytical balance

-

pH meter

-

Suitable analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the test substance (this compound sodium salt or free base) to a known volume of distilled water in a glass-stoppered flask.

-

Place the flask in a constant temperature bath at 25°C and agitate for 24 hours.

-

Allow the suspension to settle. If necessary, centrifuge the sample to separate the solid phase.

-

Withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot appropriately and determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV).

-

Perform the determination in triplicate.

Caption: Workflow for solubility determination.

Comparative In Vitro Dissolution Testing

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of pH 1.2, 4.5, and 6.8 buffers.

Procedure:

-

Place a known amount of this compound sodium salt or free base into each dissolution vessel.

-

Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

-

Rotate the paddle at a specified speed (e.g., 50 rpm).

-

Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh dissolution medium.

-

Filter the samples and analyze the concentration of dissolved drug using a validated analytical method.

-

Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Conclusion

The choice between this compound sodium salt and its free base for pharmaceutical applications is primarily dictated by the desired physicochemical properties. The sodium salt offers significantly higher aqueous solubility, which is advantageous for liquid formulations and is expected to lead to enhanced dissolution and bioavailability for oral solid dosage forms. Conversely, the free base, being less soluble, might be suitable for specific controlled-release applications or non-aqueous formulations. A thorough understanding of the distinct characteristics of each form is essential for the successful development of safe, effective, and stable veterinary drug products.

References

- 1. This compound Sodium | C14H11N4NaO2S | CID 3693427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound =92.5 967-80-6 [sigmaaldrich.com]

- 5. This compound sodium | 967-80-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snscourseware.org [snscourseware.org]

The Dawn of a New Era in Poultry Production: The Historical Development of Sulfaquinoxaline as a Coccidiostat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sulfaquinoxaline in 1948 as a coccidiostat marked a pivotal moment in the history of the poultry industry.[1][2] This sulfonamide, originally synthesized during World War II as a potential long-acting antimalarial for humans, proved too toxic for that purpose but found its true calling in the control of coccidiosis in chickens.[1][2][3] Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, was a major scourge of poultry production, causing high morbidity and mortality and significant economic losses. This compound was the first anticoccidial agent to be continuously included in poultry feed, a practice that revolutionized the industry by enabling the large-scale, intensive rearing of chickens that is standard today.[1][2][3][4] This technical guide delves into the historical development of this compound, its mechanism of action, key experimental findings, and the methodologies that established its efficacy.

From Malaria Research to Poultry Medicine: The Discovery of this compound

The story of this compound begins in the 1930s and 40s, a period of intense research into sulfonamide drugs for human medicine.[1][2][3] During World War II, the search for effective antimalarials was a high priority. Researchers were particularly interested in developing a sulfonamide with a long plasma half-life that could be administered less frequently.[1][2][3] this compound was synthesized during this period and exhibited this desirable pharmacokinetic property. However, subsequent studies revealed that it was too toxic for human use.[1][2][3]

The serendipitous discovery of its potent anticoccidial activity in chickens redirected its developmental path. Early research, notably by Delaplane, Higgins, and Grumbles at the Rhode Island Agricultural Experiment Station, demonstrated the remarkable efficacy of this compound in controlling Eimeria tenella and Eimeria necatrix, two of the most pathogenic species of coccidia in chickens.[5][6][7][8][9] Their work, culminating in a landmark 1948 publication in Poultry Science, established the principle of prophylactic medication, where low concentrations of the drug were continuously fed to birds to prevent the outbreak of coccidiosis.[5][6][7] This approach not only controlled the disease but also allowed for the development of natural immunity in the birds.[9]

Mechanism of Action: Targeting Folic Acid Synthesis

This compound, like other sulfonamides, exerts its anticoccidial effect by interfering with the parasite's synthesis of folic acid, an essential vitamin for growth and replication. The mechanism is a classic example of competitive antagonism.

dot

Caption: this compound inhibits folic acid synthesis in Eimeria.

Eimeria parasites, like many bacteria, cannot utilize pre-formed folic acid from their host and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase, which catalyzes the condensation of pteridine and para-aminobenzoic acid (PABA). This compound is a structural analog of PABA and competitively inhibits dihydropteroate synthase. This blockage of folic acid synthesis deprives the parasite of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to the cessation of growth and replication.

Quantitative Data from Early Efficacy and Safety Studies

The pioneering studies on this compound provided the foundational data for its widespread adoption. The following tables summarize key quantitative findings from this era.

Table 1: Efficacy of this compound in Controlling Coccidiosis in Chickens

| Study (Year) | Eimeria Species | Treatment Regimen | Mortality Rate (Control) | Mortality Rate (Treated) | Weight Gain (Treated vs. Control) |

| Delaplane (1947) | E. tenella | 0.05% in mash (intermittent) | 13.20% - 20.32% | 0.86% - 1.89% | Higher in treated groups |

| Grumbles et al. (1948) | Mixed field infection | 0.0125% in mash (continuous) | Not specified | Significantly reduced | Improved feed efficiency |

| Grumbles et al. (1948) | Mixed field infection | 0.033% in mash (continuous) | Not specified | Significantly reduced | Improved feed efficiency |

| Bankowski (1951) | Mild caecal & intestinal | Prophylactic in mash | Not specified | Alleviated clinical signs | Not specified |

Table 2: Effect of this compound on Growth of Coccidia-Free Chicks

| Study (Year) | This compound Concentration in Feed | Duration of Feeding | Effect on Growth (Compared to Control) |

| Singsen et al. (1948) | 0.01% | 7 weeks | Larger but non-significant gains |

| Singsen et al. (1948) | 0.03% | Not specified | "Definite reduction" in growth |

Table 3: Toxicity of this compound in Chickens

| Study (Year) | This compound Concentration | Administration Route & Duration | Observed Toxic Effects |

| Delaplane and Milliff (1948) | Not specified | Not specified | Toxic in egg-type chickens, but not in broilers. Weakness and anemia. |

| Fulton et al. (2023) | Prescribed label dosage in water | 2 days on, 3 days off, 2 days on | Increased mortality 9 days after last treatment. |

Experimental Protocols of Foundational Studies

The methodologies employed in the mid-20th century to evaluate anticoccidial drugs laid the groundwork for modern efficacy testing. While detailed protocols from the original papers are not fully available, the general approach can be reconstructed.

General Protocol for Efficacy Testing of this compound (circa 1940s-1950s)

-

Animal Model:

-

Young, coccidia-free chicks (e.g., New Hampshire or White Leghorn) were used.

-

Birds were housed in controlled environments, often in battery brooders, to prevent accidental infection.

-

-

Infection:

-

Chicks were orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella or E. necatrix).

-

A non-infected, non-medicated control group was maintained to assess the normal growth of the birds.

-

An infected, non-medicated control group was included to establish the severity of the infection.

-

-

Treatment:

-

This compound was incorporated into the feed at various concentrations (e.g., 0.0125%, 0.033%, 0.05%).

-

Different administration schedules were tested:

-

Continuous: The medicated feed was provided throughout the experimental period.

-

Intermittent: Medicated feed was given for a set number of days, followed by a period of non-medicated feed, and then another period of medication (e.g., 2 days on, 4 days off, 1 day on).

-

-

-

Data Collection and Analysis:

-

Mortality: Daily records of mortality were kept for each group.

-

Weight Gain: Birds were weighed at the beginning and end of the experiment to determine the average weight gain.

-

Feed Consumption: The amount of feed consumed by each group was recorded to calculate feed efficiency (feed-to-gain ratio).

-

Lesion Scoring: At the end of the trial, a subset of birds from each group was euthanized and their intestines were examined for the presence and severity of coccidial lesions. A scoring system (e.g., 0 for no lesions to 4 for severe lesions) was used to quantify the pathological damage.

-

Oocyst Counts: Fecal samples were collected at specific intervals and the number of oocysts per gram of feces was determined using a McMaster counting chamber.

-

dot

References

- 1. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. aaap.info [aaap.info]

- 9. thepoultrysite.com [thepoultrysite.com]

Spectroscopic Analysis of Sulfaquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to analyze the structure of sulfaquinoxaline, a widely used sulfonamide antibiotic in veterinary medicine. The following sections detail the principles and experimental data associated with Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for providing information about its electronic structure. The quinoxaline and p-aminobenzenesulfonamide chromophores in the molecule give rise to characteristic absorption bands in the UV region.

Data Presentation

The UV absorption maxima for this compound are summarized in the table below. These values can be used for quantitative analysis and to confirm the presence of the key chromophoric systems within the molecule.

| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Water (pH 6.6) | 252 | 360 | [1] |

| Methanol | Not Specified | Not Specified | [2][3] |

Experimental Protocols

Method for UV-Vis Analysis of this compound

A standard method for the UV-Vis analysis of this compound involves the following steps:

-

Standard Solution Preparation: Accurately weigh a precise amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a buffered aqueous solution, to prepare a stock solution of known concentration.[2]

-

Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to various concentrations. This will be used to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard solutions. Dilute as necessary to bring the concentration within the linear range of the calibration curve.

-

Spectrophotometric Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) against a solvent blank.[2]

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint corresponding to the vibrational frequencies of its constituent bonds.

Data Presentation

The characteristic IR absorption bands for this compound are presented in the table below. These bands are indicative of the various functional groups within the molecule, such as N-H, S=O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3685 | N-H Stretch | Primary Amine (NH₂) | [1] |

| 1384-1416 | Asymmetric SO₂ Stretch | Sulfonyl | [4] |

| 1150-1170 (approx.) | Symmetric SO₂ Stretch | Sulfonyl | [4] |

| 900-925 (approx.) | S-N Stretch | Sulfonamide | [4] |

Experimental Protocols

Method for FTIR Analysis of this compound

A common method for obtaining the FTIR spectrum of solid this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound powder with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is based on computational predictions and should be used for reference purposes only. Experimental verification is required for definitive structural assignment.

Predicted Data Presentation

Predicted ¹H NMR Spectral Data

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Protons on p-aminophenyl ring | 6.7 - 7.9 | Doublets |

| Protons on quinoxaline ring | 7.6 - 8.5 | Multiplets |

| Amine (NH₂) protons | Broad singlet | |

| Sulfonamide (NH) proton | Broad singlet |

Predicted ¹³C NMR Spectral Data

| Atom | Predicted Chemical Shift (ppm) |

| Carbons in p-aminophenyl ring | 114 - 152 |

| Carbons in quinoxaline ring | 128 - 155 |

Experimental Protocols

General Method for NMR Analysis of Small Molecules

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Data Presentation

The mass spectrometry data for this compound and its hydroxylated metabolite are summarized below. The fragmentation pattern is characteristic of sulfonamides.

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Ionization Mode | Reference |

| This compound | 301.0754 [M+H]⁺ | 236, 235, 156.0114, 146.0713, 108, 92 | Positive ESI, EI | [1] |

| Hydroxythis compound | 317 [M+H]⁺ | 156, 108 | Positive ESI | [5] |

Experimental Protocols

Method for LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Extract this compound from the sample matrix (e.g., animal tissue) using a suitable solvent such as a mixture of methanol and water with formic acid.

-

Perform a clean-up step, which may involve centrifugation and/or solid-phase extraction (SPE), to remove interfering substances.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into a liquid chromatograph equipped with a C18 column.

-

Use a mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid, to achieve separation of this compound from other components.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to perform tandem MS (MS/MS) by selecting the precursor ion of this compound (m/z 301) and monitoring its characteristic product ions.

-

Metabolic Pathway of this compound

The biotransformation of this compound in animals primarily involves hydroxylation of the quinoxaline ring and N-acetylation of the aniline amino group.[5] Understanding these metabolic pathways is crucial for drug development and residue analysis.

Visualization of this compound Metabolism

The following diagram illustrates the primary metabolic transformations of this compound.

References

- 1. This compound | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatographic analysis of this compound and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Sulfaquinoxaline's Mode of Action Against Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaquinoxaline, a synthetic antimicrobial compound, has been a cornerstone in the control of coccidiosis, a parasitic disease of significant economic impact in the poultry industry. Caused by protozoa of the genus Eimeria, this disease disrupts intestinal integrity, leading to morbidity and mortality. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's efficacy against Eimeria species. It details the targeted metabolic pathway, presents quantitative data on its therapeutic effects, and outlines key experimental protocols for its evaluation. Furthermore, this guide offers visual representations of the drug's mechanism and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mode of action of this compound against Eimeria species is its interference with the de novo synthesis of folic acid, an essential cofactor for DNA and amino acid synthesis. Unlike their vertebrate hosts, which obtain folic acid from their diet, Eimeria and other apicomplexan parasites must synthesize it themselves, making this pathway an excellent target for chemotherapeutic intervention.[1][2][3]

This compound is a structural analog of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid biosynthetic pathway.[4] Due to this structural similarity, this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) .[2][5] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. By binding to the PABA site on the enzyme, this compound blocks this critical step, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF), the biologically active form of folic acid. The disruption of THF synthesis ultimately leads to the cessation of parasite replication and development.[1][2]

The efficacy of this compound is often enhanced when used in combination with other anticoccidial drugs that target the same pathway at a different step. A common synergistic combination is with pyrimethamine, which inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid.[6]

Figure 1. Mechanism of this compound Action

Spectrum of Activity and Stage Specificity

This compound exhibits varying efficacy against different species of Eimeria. It is generally considered more effective against intestinal species such as Eimeria acervulina, Eimeria maxima, and Eimeria brunetti compared to the cecal species, Eimeria tenella and Eimeria necatrix.[6] This differential activity may be related to variations in drug absorption and metabolism within different regions of the avian intestine, as well as potential differences in the DHPS enzyme among Eimeria species.

The drug primarily targets the asexual stages of the parasite's life cycle. Specifically, sulfonamides like this compound are most effective against the second-generation schizonts (meronts).[6] This stage-specific action influences the optimal timing of treatment for coccidiosis.

Quantitative Data on Efficacy

The efficacy of this compound is typically assessed by measuring key parameters in infected and treated animals compared to untreated controls. These parameters include oocyst shedding, intestinal lesion scores, and performance metrics such as weight gain and feed conversion ratio.

Table 1: Effect of this compound on Oocyst Shedding in Broiler Chickens Experimentally Infected with Eimeria Species

| Eimeria Species | Treatment Group | Oocysts Per Gram (OPG) of Feces | Percent Reduction in OPG | Reference |

| E. tenella (mixed infection) | Infected, Untreated | 150,000 | - | [7] |

| Infected, this compound + Diaveridine | 0 | 100% | [7] | |

| E. acervulina (mixed infection) | Infected, Untreated | 150,000 | - | [7] |

| Infected, this compound + Diaveridine | 0 | 100% | [7] | |

| E. maxima (mixed infection) | Infected, Untreated | 150,000 | - | [7] |

| Infected, this compound + Diaveridine | 0 | 100% | [7] |

Table 2: Effect of this compound on Lesion Scores in Broiler Chickens Experimentally Infected with Eimeria Species

| Eimeria Species | Treatment Group | Mean Lesion Score (0-4 scale) | Reference |

| E. tenella (mixed infection) | Infected, Untreated | 3.5 | [7] |

| Infected, this compound + Diaveridine | 0 | [7] | |

| E. acervulina (mixed infection) | Infected, Untreated | 2.5 | [7] |

| Infected, this compound + Diaveridine | 0 | [7] | |

| E. maxima (mixed infection) | Infected, Untreated | 2.5 | [7] |

| Infected, this compound + Diaveridine | 0 | [7] |

Experimental Protocols

In Vivo Efficacy Assessment in Chickens (Battery Cage Study)

This protocol outlines a standard battery cage study to evaluate the efficacy of this compound against Eimeria infections in broiler chickens.

Figure 2. In Vivo Efficacy Study Workflow

Materials:

-

Coccidia-free broiler chicks (e.g., 1-day-old)

-

Battery cages with wire floors

-

Coccidiostat-free feed and water

-

Sporulated Eimeria oocysts of known species and quantity

-

This compound product

-

McMaster counting slides

-

Saturated salt solution (for oocyst flotation)

-

Microscope

-

Equipment for necropsy and lesion scoring

Procedure:

-

Animal Acclimatization: House day-old, coccidia-free chicks in a controlled environment and provide coccidiostat-free feed and water ad libitum for a period of approximately 14 days.

-

Group Allocation: Randomly assign birds to different treatment groups (e.g., uninfected untreated control, infected untreated control, infected treated with this compound at various dosages). Each group should have multiple replicates.

-

Infection: At approximately 14 days of age, orally inoculate each bird in the infected groups with a predetermined number of sporulated Eimeria oocysts.

-

Treatment: Begin administration of this compound in the feed or drinking water at the time of infection or shortly after, according to the experimental design.

-

Data Collection (Days 5-7 post-infection):

-

Performance: Record body weight gain and feed consumption for each group.

-

Oocyst Shedding: Collect fecal samples from each replicate pen and determine the oocysts per gram (OPG) using the McMaster counting technique.

-

-

Necropsy and Lesion Scoring (Day 6 or 7 post-infection):

-

Data Analysis: Statistically analyze the collected data (weight gain, feed conversion ratio, OPG, and lesion scores) to determine the efficacy of the this compound treatment compared to the infected, untreated control group.

Oocyst Per Gram (OPG) Counting using McMaster Technique

Procedure:

-

Weigh 2 grams of a pooled fecal sample from a replicate group.

-

Add 28 ml of a saturated salt solution to the fecal sample in a container.

-

Thoroughly mix the feces and salt solution to create a uniform suspension.

-

Strain the suspension through a fine mesh sieve into a clean container.

-

Using a pipette, immediately draw up a sample of the filtered suspension.

-

Fill one chamber of the McMaster slide with the suspension.

-

Repeat for the second chamber.

-

Let the slide sit for 5 minutes to allow the oocysts to float to the top.

-

Under a microscope at 100x magnification, count all the Eimeria oocysts within the grid of both chambers.

-

Calculate the OPG: OPG = (Total oocysts counted in both chambers) x 50.

Dihydropteroate Synthase (DHPS) Enzyme Assay

This spectrophotometric assay can be used to determine the inhibitory activity of this compound on Eimeria DHPS.[4][11]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Reagents:

-

Purified recombinant Eimeria DHPS

-

Purified recombinant DHFR

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Para-aminobenzoic acid (PABA)

-

NADPH

-

This compound (or other inhibitors)

-

Assay buffer (e.g., HEPES buffer, pH 7.6, with MgCl2)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and PABA in a microplate well.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding DHPPP and Eimeria DHPS.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%) by plotting the reaction velocities against the inhibitor concentrations.

Resistance to this compound

The extensive use of this compound has led to the development of drug resistance in Eimeria populations.[12][13] The primary mechanism of resistance is believed to be due to mutations in the folP gene, which encodes for dihydropteroate synthase.[14][15] These mutations can alter the binding site of the enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind PABA. This allows the parasite to continue synthesizing folic acid even in the presence of the drug. Monitoring for resistance is crucial for the effective management of coccidiosis and can be achieved through in vivo sensitivity testing as described in the protocols above.

Conclusion

This compound remains a relevant tool in the control of coccidiosis due to its well-defined mode of action targeting a metabolic pathway essential for Eimeria but absent in the host. Its effectiveness as a competitive inhibitor of dihydropteroate synthase underscores the importance of understanding parasite-specific metabolic pathways for targeted drug development. The provided experimental protocols offer a framework for the continued evaluation of this compound and the screening of novel anticoccidial compounds. As resistance continues to be a challenge, a thorough understanding of the drug's mechanism and the implementation of robust testing methodologies are paramount for the sustainable control of this important poultry disease.

References

- 1. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zooparaz.net [zooparaz.net]

- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. gob.mx [gob.mx]

- 9. poultrycontent.ceva.com [poultrycontent.ceva.com]

- 10. eliasnutri.wordpress.com [eliasnutri.wordpress.com]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 13. Transferred drug-resistance in Eimeria maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 15. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Sulfaquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction